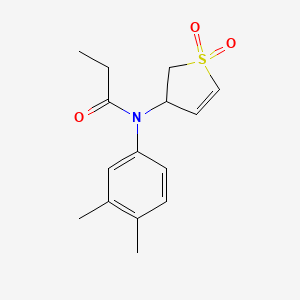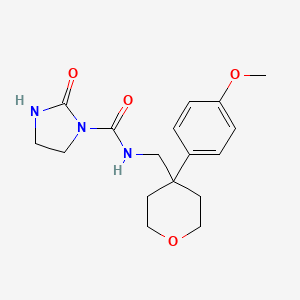![molecular formula C18H16ClNO2S B2623630 N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide CAS No. 477762-12-2](/img/structure/B2623630.png)
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is an organic compound characterized by its complex structure, which includes a naphthalene ring, a sulfinamide group, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes sulfonation to introduce a sulfonyl group.
Introduction of the Sulfinamide Group: The sulfonyl group is then converted to a sulfinamide group using appropriate reagents such as chlorosulfonic acid followed by reaction with ammonia or an amine.
Attachment of the Chlorophenyl Methyl Group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of sulfinamide-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The chlorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfamide: Similar structure but with a sulfamide group instead of a sulfinamide.
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfonamide: Contains a sulfonamide group, which is more oxidized than the sulfinamide.
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-thioamide: Features a thioamide group, providing different reactivity and properties.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is unique due to the presence of the sulfinamide group, which offers distinct chemical reactivity compared to sulfamides and sulfonamides. This uniqueness makes it valuable for specific applications where the sulfinamide functionality is advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZZIFHDSZDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2623547.png)
![N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2623549.png)
![methyl 3-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2623550.png)

![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)
![2-Phenethyl-1-(trifluoromethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ol](/img/structure/B2623555.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623558.png)
![2-[4-(morpholine-4-sulfonyl)phenyl]-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2623560.png)

![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![N-(butan-2-yl)-3-(1-{[(3-methoxyphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2623566.png)

![4-[(3aS,4R,9bR)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B2623569.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)
